1-Fmoc-piperazine hydrobromide

Solid-Phase Peptide Synthesis Analytical Chemistry Quality Control

SPPS researchers face aspartimide and diketopiperazine (DKP) side reactions when using piperidine-based deprotection, compromising peptide yield and purity. 1-Fmoc-piperazine hydrobromide (CAS 352351-60-1) addresses this as a mono-Fmoc-protected piperazine scaffold that also serves as the precursor for low-DKP piperazine/DBU deprotection cocktails. • Enables orthogonal protection strategies: Fmoc group removed selectively under mild basic conditions while Boc/Cbz groups remain intact. • Hydrobromide salt ensures superior crystallinity, shelf-stability, and solubility versus the free base or hydrochloride form. • Facilitates regioselective piperazine incorporation into peptidomimetics and combinatorial libraries for drug discovery SAR studies.

Molecular Formula C19H21BrN2O2
Molecular Weight 389.3 g/mol
Cat. No. B1632065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-piperazine hydrobromide
Molecular FormulaC19H21BrN2O2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Br
InChIInChI=1S/C19H20N2O2.BrH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H
InChIKeyVPDNTWXXSYNWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fmoc-piperazine hydrobromide: Specifications & Procurement


1-Fmoc-piperazine hydrobromide (CAS 352351-60-1) is a heterocyclic organic compound primarily utilized as a protected piperazine building block in solid-phase peptide synthesis (SPPS) [1]. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on one nitrogen atom of the piperazine ring, enabling its incorporation into peptide chains under standard Fmoc/tBu SPPS protocols. Its molecular formula is C19H21BrN2O2, with a molecular weight of 389.3 g/mol . The hydrobromide salt form enhances its solubility and handling properties in common organic solvents used for SPPS [2].

1-Fmoc-piperazine hydrobromide: Irreplaceability


While piperazine derivatives and other secondary amines are widely used in Fmoc-based SPPS for deprotection, they are not interchangeable [1]. Differences in basicity (pKa), nucleophilicity, and steric properties between piperazine and alternatives like piperidine, 4-methylpiperidine, or DBU lead to significant variations in reaction kinetics, by-product formation (e.g., diketopiperazines or aspartimide), and final peptide purity . Even within piperazine-based building blocks, the choice of salt form (hydrobromide vs. hydrochloride) directly impacts solubility, stability, and melting point, which are critical for precise weighing, solubility in reaction mixtures, and long-term storage .

1-Fmoc-piperazine hydrobromide: Comparative Evidence


HPLC Purity: Hydrobromide Salt

The target compound, 1-Fmoc-piperazine hydrobromide, is commercially available with a minimum HPLC purity of ≥98.0%, as specified by Sigma-Aldrich . This is comparable to the Fmoc-piperazine hydrochloride salt, which is also available at ≥98% or ≥99% purity from various vendors, indicating that both salt forms meet high standards for research applications . This consistency ensures minimal batch-to-batch variability and reliable performance in SPPS.

Solid-Phase Peptide Synthesis Analytical Chemistry Quality Control

Melting Point & Thermal Stability

The melting point (mp) of 1-Fmoc-piperazine hydrobromide is reported as 147-149 °C (decomposition) . In contrast, the melting point of Fmoc-piperazine hydrochloride is significantly higher, with a reported range of 157-161 °C . This ~10 °C difference in decomposition temperature indicates a lower thermal stability for the hydrobromide salt relative to the hydrochloride salt.

Physicochemical Properties Material Handling Storage

Fmoc Deprotection Efficiency: Piperazine vs. Piperidine

In a comparative study of Fmoc removal reagents under microwave-assisted SPPS, piperazine (PZ), 4-methylpiperidine (4MP), and piperidine (PP) were evaluated across four peptide sequences. The study concluded that all three reagents were interchangeable and behaved similarly in terms of efficiency, with piperazine offering a potential advantage in reduced toxicity and easier handling [1]. Furthermore, in the synthesis of the sensitive peptide ingramon, the use of a 10% piperazine mixture resulted in the lowest content of by-products, demonstrating superior selectivity over other bases in specific contexts [2].

Solid-Phase Peptide Synthesis Reaction Kinetics Process Optimization

DKP Suppression: Piperazine/DBU vs. Piperidine

Diketopiperazine (DKP) formation is a major side reaction in SPPS. A study demonstrated that an alternative Fmoc-removal solution composed of 2% DBU and 5% piperazine in NMP led to a drastic reduction in DKP formation compared to the conventional 20% piperidine/DMF solution [1]. While this is a class-level inference, it underscores the value of piperazine as a key component in optimized deprotection cocktails.

Side Reaction Mitigation Peptide Purity Synthetic Strategy

Orthogonal Protection: Fmoc vs. Boc and Cbz

The Fmoc group is base-labile and highly stable to acids, making it orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) [1]. This orthogonality allows for selective deprotection of either the Fmoc or Boc/Cbz group in the presence of the other, enabling complex, multi-step synthetic routes [2]. 1-Fmoc-piperazine hydrobromide provides this Fmoc-protected piperazine core, allowing chemists to differentiate the two nitrogen atoms of the piperazine ring for selective functionalization.

Orthogonal Synthesis Combinatorial Chemistry Peptide Design

1-Fmoc-piperazine hydrobromide: Applications


SPPS for Sensitive Sequences

For the SPPS of peptides prone to aspartimide or diketopiperazine (DKP) formation, piperazine-based deprotection cocktails (e.g., 2% DBU / 5% piperazine) offer a significant advantage over traditional piperidine/DMF. This method drastically reduces DKP formation, leading to higher yields of the desired full-length peptide and simplifying downstream purification [1]. 1-Fmoc-piperazine hydrobromide can serve as the source of piperazine for preparing such optimized deprotection solutions.

Orthogonally Protected Piperazine Scaffolds

This compound is ideal for synthesizing piperazine-based building blocks with orthogonal protecting groups. The Fmoc group can be selectively removed under mild basic conditions (e.g., 20% piperidine or piperazine solutions) while leaving acid-labile Boc or hydrogenolysis-labile Cbz groups intact [2]. This enables the construction of chemically diverse combinatorial libraries for drug discovery [3].

Piperidine Replacement in Large-Scale Synthesis

Given regulatory restrictions and the high toxicity of piperidine, piperazine has emerged as a viable, safer, and more accessible alternative for large-scale or preparative SPPS [4]. Studies confirm its comparable deprotection efficiency while offering improved safety profiles and easier waste disposal, making it an attractive option for industrial peptide production [5].

Fmoc Deprotection Method Development

Researchers optimizing SPPS protocols can use 1-Fmoc-piperazine hydrobromide to formulate custom deprotection mixtures and study their kinetics. Comparative studies have demonstrated that piperazine/DBU combinations can rival the speed of piperidine, achieving complete Fmoc removal in under a minute . This allows for the fine-tuning of reaction conditions to maximize efficiency while minimizing side reactions for specific peptide targets.

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